molecular formula C22H19ClN6O2 B11196715 N-(3-chlorobenzyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

N-(3-chlorobenzyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11196715
M. Wt: 434.9 g/mol
InChI Key: OPWCVOHDGWMJMH-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl oxadiazole moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the pyridine ring: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the oxadiazole ring: This can be accomplished by cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative.

    Introduction of the chlorophenyl group: This step typically involves the reaction of the intermediate with a chlorobenzyl halide under basic conditions.

    Final coupling and purification: The final compound is obtained by coupling the intermediate with the appropriate carboxamide derivative, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe to study biological processes and interactions, particularly those involving its unique structural features.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development targeting specific molecular pathways.

    Industry: Use in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound’s functional groups.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-CHLOROPHENYL)METHYL]-1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: can be compared with other compounds that have similar structural features, such as:

Properties

Molecular Formula

C22H19ClN6O2

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C22H19ClN6O2/c1-13-18(21(30)25-10-14-3-2-4-17(23)9-14)12-26-29(13)19-8-7-16(11-24-19)22-27-20(28-31-22)15-5-6-15/h2-4,7-9,11-12,15H,5-6,10H2,1H3,(H,25,30)

InChI Key

OPWCVOHDGWMJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NCC5=CC(=CC=C5)Cl

Origin of Product

United States

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